[1-(Tetrahydro-pyran-2-yl)-1H-pyrazol-4-yloxy]-acetic acid
Description
[1-(Tetrahydro-pyran-2-yl)-1H-pyrazol-4-yloxy]-acetic acid: is a synthetic organic compound that features a unique combination of a tetrahydropyran ring and a pyrazole moiety
Properties
IUPAC Name |
2-[1-(oxan-2-yl)pyrazol-4-yl]oxyacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4/c13-10(14)7-16-8-5-11-12(6-8)9-3-1-2-4-15-9/h5-6,9H,1-4,7H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMOORKSJBWZOPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)N2C=C(C=N2)OCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(Tetrahydro-pyran-2-yl)-1H-pyrazol-4-yloxy]-acetic acid typically involves the following steps:
Formation of the Tetrahydropyran Ring: This can be achieved through the oxa-6π-electrocyclization of dienones, a common method for synthesizing tetrahydropyran derivatives.
Pyrazole Formation: The pyrazole ring can be synthesized via the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.
Coupling Reaction:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This often includes the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
[1-(Tetrahydro-pyran-2-yl)-1H-pyrazol-4-yloxy]-acetic acid: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
[1-(Tetrahydro-pyran-2-yl)-1H-pyrazol-4-yloxy]-acetic acid: has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is used in the synthesis of novel polymers and materials with unique properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and metabolic pathways.
Mechanism of Action
The mechanism of action of [1-(Tetrahydro-pyran-2-yl)-1H-pyrazol-4-yloxy]-acetic acid involves its interaction with specific molecular targets:
Comparison with Similar Compounds
[1-(Tetrahydro-pyran-2-yl)-1H-pyrazol-4-yloxy]-acetic acid: can be compared with similar compounds such as:
- 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-boronic acid pinacol ester
- 4-Methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester
These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical reactivity and applications. The presence of the acetic acid group in This compound imparts unique properties, making it distinct from its analogs.
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